Centpiperalone
Description
Structure
2D Structure
Properties
CAS No. |
22587-29-7 |
|---|---|
Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
acetic acid;2-piperazin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N4O.C2H4O2/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;1-2(3)4/h1-4,13H,5-8H2,(H,14,15,17);1H3,(H,3,4) |
InChI Key |
NGEOOZRNZHUVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route via 2-Mercapto-4-quinazolone
The foundational synthesis of this compound begins with 2-mercapto-4-quinazolone (I) as the starting material. Treatment with ethyl iodide (II) in the presence of sodium ethoxide facilitates nucleophilic substitution, replacing the thiol group with an ethylthio moiety to yield 2-ethylthio-4-quinazolone (III). Subsequent reaction with N-benzylpiperazine (IV) introduces the piperazine ring through a substitution or coupling reaction, forming intermediate (V). Catalytic debenzylation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in glacial acetic acid removes the benzyl protecting group, affording this compound.
Key Reaction Conditions:
- Alkylation Step: Sodium ethoxide in ethanol, room temperature.
- Piperazine Coupling: Reflux in aprotic solvent (e.g., DMF or THF).
- Debenzylation: H₂/Pd/C in glacial acetic acid, 50–60°C.
Alternative Route via 1-Benzylpyrrolidin-2-one
An alternative pathway involves 1-benzylpyrrolidin-2-one (I) as the precursor. Ethanolysis with hydrochloric acid generates 4-(benzylamino)butyric acid ethyl ester (II), which undergoes alkylation with ethyl bromoacetate (III) to form a tertiary amine (IV). Cyclization via sodium ethoxide yields 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester (V). Hydrogenolytic debenzylation followed by reaction with methyl chloroformate (VI) produces the 1,4-dicarboxylate (VII). Subsequent ketal formation with ethylene glycol (VIII) and TsOH, followed by hydroxylamine treatment and sulfuric acid-mediated cyclization, culminates in this compound.
Critical Observations:
- Cyclization Efficiency: Sodium ethoxide promotes intramolecular ester condensation.
- Ketal Stability: Ethylene glycol forms a stable six-membered ring, enhancing intermediate stability.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield Optimization
Data Tables for Synthetic Steps
Table 1: Primary Synthesis Route
| Step | Reactant | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Mercapto-4-quinazolone | Ethyl iodide, NaOEt | Ethanol, RT | 2-Ethylthio-4-quinazolone |
| 2 | Intermediate III | N-Benzylpiperazine | Reflux, DMF | Benzyl-protected intermediate |
| 3 | Intermediate V | H₂/Pd/C, AcOH | 50–60°C, 12 h | This compound |
Table 2: Alternative Synthesis Route
| Step | Reactant | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | 1-Benzylpyrrolidin-2-one | HCl, EtOH | Reflux | 4-(Benzylamino)butyric acid ester |
| 2 | Intermediate II | Ethyl bromoacetate | Alkylation, RT | Tertiary amine derivative |
| 3 | Intermediate IV | NaOEt | Cyclization | Tetrahydropyridine ester |
| 4 | Intermediate V | H₂/Pd/C | Hydrogenolysis | Debenzylated intermediate |
| 5 | Intermediate VII | Ethylene glycol, TsOH | Ketal formation | Cyclic ketal intermediate |
| 6 | Intermediate X | H₂SO₄ | Cyclization | This compound |
Mechanistic and Structural Considerations
Role of the Quinazolinone Core
The quinazolinone moiety in this compound is critical for its biological activity, as evidenced by structural analogs in anti-hyperglycemic research. The ethylthio group at position 2 enhances lipophilicity, facilitating membrane permeability, while the piperazine ring contributes to receptor binding affinity.
Impact of Reaction Sequence on Purity
The use of catalytic hydrogenation in both routes minimizes byproduct formation compared to stoichiometric reductants. However, residual palladium removal necessitates post-synthesis purification via chelating resins or crystallization.
Chemical Reactions Analysis
Types of Reactions: Centpiperalone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a range of piperazine analogs .
Scientific Research Applications
Centpiperalone has been extensively studied for its hypoglycemic effects. It has shown promise in:
Diabetes Research: It has been investigated for its ability to lower blood sugar levels and stimulate insulin release from pancreatic islets.
Pharmacological Studies: Research has focused on its mechanism of action and potential therapeutic applications in metabolic diseases.
Biological Studies: Studies have explored its effects on glucose and oxygen uptake, as well as lactic acid formation in rat hemidiaphragms.
Mechanism of Action
Centpiperalone exerts its hypoglycemic effects primarily through the stimulation of insulin release from pancreatic beta cells. It enhances glucose and oxygen uptake, leading to increased glycogen content in tissues. The compound induces degranulation of beta cells, resulting in the liberation of insulin . This mechanism is similar to that of other hypoglycemic agents but with distinct molecular interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Centpiperalone’s pharmacological profile is benchmarked against structurally and functionally analogous compounds:
Structural Analogues
- Quinazolinone Derivatives: Compounds like 2-(hexahydro-1H-azepin-1-yl)-4(3H)-quinazolinone share structural motifs with CP, but their hypoglycemic activity remains uncharacterized .
Functional Analogues
Functional comparators include synthetic and natural hypoglycemic agents:
Tolbutamide (TB): A first-generation sulfonylurea that stimulates insulin secretion via beta-cell K+ channel inhibition.
Swerchirin-Containing Fraction (SWI) :
- A natural product from Swertia chirayita with hypoglycemic properties.
- Demonstrated better blood glucose reduction than TB but less than CP (69% vs. SWI’s intermediate effect) .
- As an impure fraction, SWI’s variability limits clinical applicability compared to synthetic CP .
Pharmacokinetic and Pharmacodynamic Comparison
While detailed pharmacokinetic data (e.g., absorption, half-life) for CP are unavailable, pharmacodynamic distinctions are evident:
Key Mechanistic Insights:
- CP’s efficacy in severe diabetes suggests insulin-independent pathways or enhanced beta-cell regeneration, unlike TB’s reliance on functional beta-cells .
- SWI’s natural origin introduces variability, whereas CP’s synthetic purity ensures reproducibility .
Discussion of Research Findings
CP’s superiority over TB and SWI hinges on its dual action: enhancing insulin secretion and preserving beta-cell function. Its unique efficacy in severe diabetes addresses a critical gap in existing therapies, which often fail in advanced disease stages. However, the lack of pharmacokinetic data and clinical trials limits translational confidence. Structural analogues like CP acetate remain underexplored, warranting further investigation .
Q & A
Q. How can researchers balance brevity and completeness when describing this compound's synthetic methodology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
